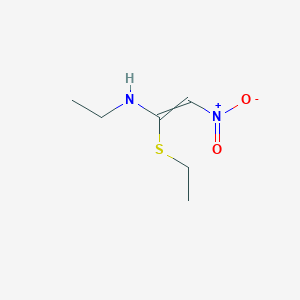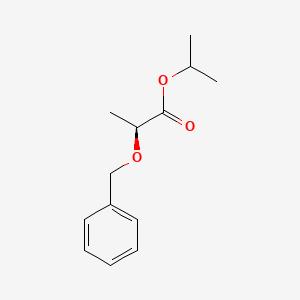
Propanoic acid, 2-(phenylmethoxy)-, 1-methylethyl ester, (2S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanoic acid, 2-(phenylmethoxy)-, 1-methylethyl ester, (2S)- is an organic compound with a complex structure It is an ester derivative of propanoic acid, featuring a phenylmethoxy group and a 1-methylethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propanoic acid, 2-(phenylmethoxy)-, 1-methylethyl ester, (2S)- typically involves esterification reactions. One common method is the reaction between propanoic acid and an alcohol in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalyst: Sulfuric acid or hydrochloric acid.
Solvent: Anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Propanoic acid, 2-(phenylmethoxy)-, 1-methylethyl ester, (2S)- can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products
The major products formed from these reactions include alcohols, acids, and substituted esters, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Propanoic acid, 2-(phenylmethoxy)-, 1-methylethyl ester, (2S)- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Propanoic acid, 2-(phenylmethoxy)-, 1-methylethyl ester, (2S)- involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active compounds that interact with enzymes and receptors in biological systems. The phenylmethoxy group may contribute to its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- Propanoic acid, 2-methyl-, 1-methylethyl ester
- 2-Propenoic acid, 3-phenyl-, 1-methylethyl ester
Uniqueness
Propanoic acid, 2-(phenylmethoxy)-, 1-methylethyl ester, (2S)- is unique due to its specific ester and phenylmethoxy groups, which confer distinct chemical properties and potential applications. Its stereochemistry (2S) also adds to its uniqueness, influencing its reactivity and interactions.
Propiedades
Número CAS |
169104-23-8 |
|---|---|
Fórmula molecular |
C13H18O3 |
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
propan-2-yl (2S)-2-phenylmethoxypropanoate |
InChI |
InChI=1S/C13H18O3/c1-10(2)16-13(14)11(3)15-9-12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3/t11-/m0/s1 |
Clave InChI |
XQSDGZJPMXZJSW-NSHDSACASA-N |
SMILES isomérico |
C[C@@H](C(=O)OC(C)C)OCC1=CC=CC=C1 |
SMILES canónico |
CC(C)OC(=O)C(C)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


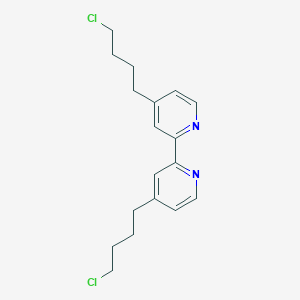
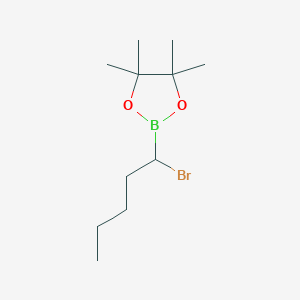
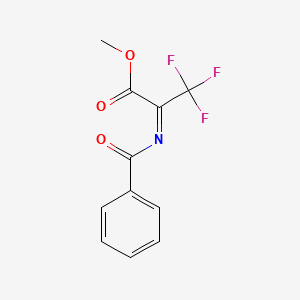
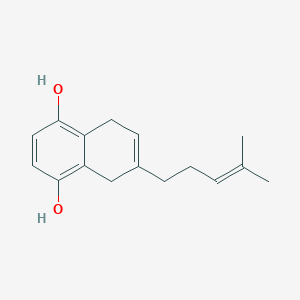
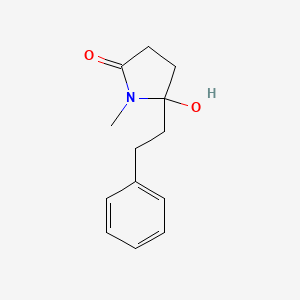
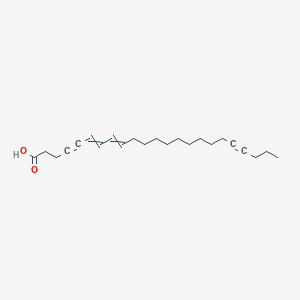
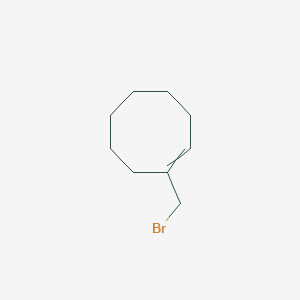
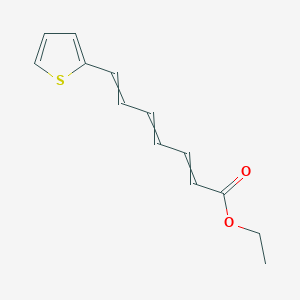
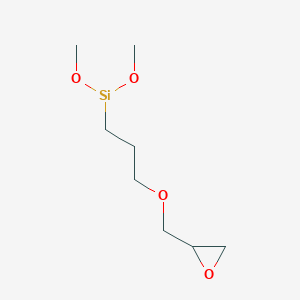
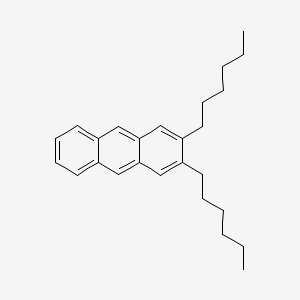
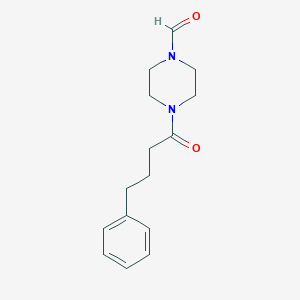

![Spiro[4.5]decane-1,4-dione, 8-(1,1-dimethylethyl)-](/img/structure/B14278667.png)
